molecular formula C17H20N2O2 B462796 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 347324-32-7

2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B462796
CAS No.: 347324-32-7
M. Wt: 284.35g/mol
InChI Key: PFOXQLZTWLCEMI-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde is a complex organic compound that features a pyrrole ring substituted with a morpholine group and a phenyl ring

Preparation Methods

The synthesis of 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the morpholine and phenyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde include other pyrrole derivatives and morpholine-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, indole derivatives also possess a heterocyclic ring and exhibit diverse biological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.

Biological Activity

2,5-Dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde (CAS Number: 347324-32-7) is a complex organic compound characterized by a pyrrole ring substituted with a morpholine group and a phenyl ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrole-3-carbaldehyde
  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.353 g/mol

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity and affecting various biological pathways, including cell signaling and metabolism .

Antitumor Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer models. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrrole ring can enhance antitumor efficacy .

Cell Growth Suppression

In cell culture studies, compounds similar to this compound have demonstrated the ability to suppress cell growth while increasing glucose uptake and ATP levels. This indicates a potential role in enhancing metabolic activity during monoclonal antibody production, suggesting therapeutic applications in biopharmaceutical manufacturing .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits tumor growth in various cancer models; SAR studies indicate enhanced efficacy with modifications.
Cell Growth SuppressionIncreases glucose uptake and ATP levels while suppressing cell growth in monoclonal antibody production.
Enzyme InteractionForms covalent bonds with nucleophilic sites on proteins, modulating enzyme activity.

Case Studies

  • Monoclonal Antibody Production :
    • A study investigated the effects of related pyrrole derivatives on the production of monoclonal antibodies (mAbs) in recombinant Chinese hamster ovary (rCHO) cells. The results indicated that certain derivatives improved mAb production while maintaining cell viability and enhancing specific productivity by altering metabolic pathways .
  • Anticancer Properties :
    • In vivo studies have demonstrated that pyrrole derivatives exhibit potent anticancer properties against various cell lines, highlighting their potential as therapeutic agents in oncology .

Properties

IUPAC Name

2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-11-15(12-20)14(2)19(13)17-5-3-16(4-6-17)18-7-9-21-10-8-18/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOXQLZTWLCEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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